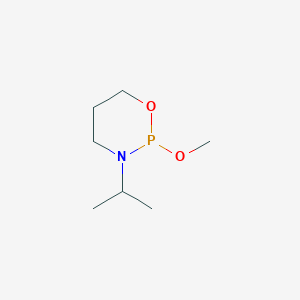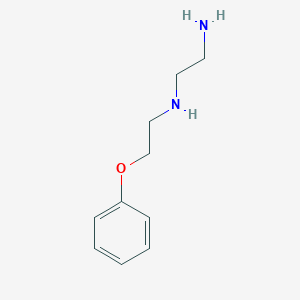
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane is a chemical compound that belongs to the class of organic compounds known as methoxypyrazines. These compounds are characterized by the presence of a methoxyl group attached to a pyrazine ring. Methoxypyrazines are known for their distinctive odors, which can be detected at very low concentrations .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane typically involves the reaction of appropriate pyrazine derivatives with methanol and isopropyl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Chemischer Reaktionen
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s distinctive odor makes it useful in studies related to olfactory receptors and sensory perception.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its strong odor, which can be used to impart specific scents to products
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane involves its interaction with specific molecular targets, such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of its odor. The exact molecular pathways involved in its biological effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-(propan-2-yl)-1,3,2-oxazaphosphinane can be compared with other methoxypyrazines, such as:
3-Isobutyl-2-methoxypyrazine: Known for its green bell pepper odor, commonly found in certain wines.
3-Isopropyl-2-methoxypyrazine: Similar in structure but with slight differences in odor profile and applications
Eigenschaften
CAS-Nummer |
59758-21-3 |
|---|---|
Molekularformel |
C7H16NO2P |
Molekulargewicht |
177.18 g/mol |
IUPAC-Name |
2-methoxy-3-propan-2-yl-1,3,2-oxazaphosphinane |
InChI |
InChI=1S/C7H16NO2P/c1-7(2)8-5-4-6-10-11(8)9-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
VGJJYMSRXRXHPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCOP1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)

![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)








![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)

![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
